molecular formula C16H20N2O4S B072649 Dansyl-4-aminobutyric acid CAS No. 1236-58-4

Dansyl-4-aminobutyric acid

Cat. No. B072649
CAS RN: 1236-58-4
M. Wt: 336.4 g/mol
InChI Key: WAWGSYJPVPNMRU-UHFFFAOYSA-N
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Description

Dansyl-4-aminobutyric acid is a molecule that contains a total of 43 atoms. It consists of 20 Hydrogen atoms, 16 Carbon atoms, 2 Nitrogen atoms, 4 Oxygen atoms, and 1 Sulfur atom . The molecule contains a total of 44 bonds, including 24 non-H bonds, 14 multiple bonds, 6 rotatable bonds, 3 double bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic primary amine, 1 aromatic tertiary amine, 1 hydroxyl group, and 1 sulfone .


Synthesis Analysis

Dansyl-4-aminobutyric acid can be synthesized through the process of dansylation. This involves the derivatization of amino acids with dansyl chloride . The method is simple, rapid, and robust, and it has been used for the analysis of 20 proteinogenic amino acids in biological samples .


Molecular Structure Analysis

The molecular structure of Dansyl-4-aminobutyric acid includes a total of 44 bonds, among which there are 24 non-H bonds, 14 multiple bonds, 6 rotatable bonds, 3 double bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic primary amine, 1 aromatic tertiary amine, 1 hydroxyl group, and 1 sulfone .


Chemical Reactions Analysis

Dansyl-4-aminobutyric acid can be used in the analysis of amino acids through a process known as dansylation . This process involves the derivatization of amino acids with dansyl chloride, which allows for the separation and identification of amino acids .


Physical And Chemical Properties Analysis

Dansyl-4-aminobutyric acid is a molecule that contains a total of 43 atoms, including 20 Hydrogen atoms, 16 Carbon atoms, 2 Nitrogen atoms, 4 Oxygen atoms, and 1 Sulfur atom . It also contains a total of 44 bonds, including 24 non-H bonds, 14 multiple bonds, 6 rotatable bonds, 3 double bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic primary amine, 1 aromatic tertiary amine, 1 hydroxyl group, and 1 sulfone .

Scientific Research Applications

  • Quantitative Analysis in Biology : Beckner and Caprioli (1984) explored fast atom bombardment mass spectrometry for quantitative analysis in biology. They used dansyl-4-aminobutyric acid as an internal standard to measure 4-aminobutyric acid, demonstrating its utility in quantitative biological analysis (Beckner & Caprioli, 1984).

  • Neuroscience Research : Osborne (1971) utilized microchomatography of dansyl compounds, including dansyl-4-aminobutyric acid, to study the distribution of GABA in the nervous systems of various animals. This research highlighted the role of dansyl derivatives in neurochemical analysis (Osborne, 1971).

  • Analytical Chemistry in Neurotransmitter Determination : Kang et al. (2006) optimized dansyl derivatization and chromatographic conditions for determining neuroactive amino acids in biological samples. Dansyl-4-aminobutyric acid was key in analyzing neurotransmitters in brain tissue and plasma (Kang et al., 2006).

  • Protein and Peptide Analysis : Leonard and Osborne (1975) discussed the use of dansyl chloride, which reacts with amino acids including 4-aminobutyric acid, for detecting amino acids and serotonin in nervous tissue. This method is significant in protein and peptide research (Leonard & Osborne, 1975).

  • Stress Tolerance in Plants : Li et al. (2016) studied γ-aminobutyric acid in improving heat tolerance in plants. Understanding the metabolic pathways involving derivatives like dansyl-4-aminobutyric acid could help in agricultural research (Li et al., 2016).

  • Capillary Zone Electrophoresis : Kuhr and Yeung (1988) used laser-induced fluorescence spectroscopy on-column to detect dansyl-amino acids separated by capillary zone electrophoresis, illustrating the importance of dansyl derivatives in analytical chemistry (Kuhr & Yeung, 1988).

Future Directions

The future directions of Dansyl-4-aminobutyric acid could be related to its use in the analysis of amino acids. The process of dansylation, which involves the derivatization of amino acids with dansyl chloride, has been used for the analysis of 20 proteinogenic amino acids in biological samples . This method is simple, rapid, and robust, and it could have promising applications in the future .

properties

IUPAC Name

4-amino-4-[5-(dimethylamino)naphthalen-1-yl]sulfonylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4S/c1-18(2)13-7-3-6-12-11(13)5-4-8-14(12)23(21,22)15(17)9-10-16(19)20/h3-8,15H,9-10,17H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAWGSYJPVPNMRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)C(CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00924550
Record name 4-Amino-4-[5-(dimethylamino)naphthalene-1-sulfonyl]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00924550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dansyl-4-aminobutyric acid

CAS RN

1236-58-4
Record name Dansyl-4-aminobutyric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001236584
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Amino-4-[5-(dimethylamino)naphthalene-1-sulfonyl]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00924550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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